1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and versatile applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinoyl precursor. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to produce the compound efficiently.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, including its role in drug synthesis and development. The compound’s stability and reactivity make it suitable for various industrial applications, such as catalyst development and material science.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, influencing various biological pathways. The piperidine moiety contributes to its pharmacokinetic properties, allowing it to exert its effects efficiently . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile can be compared with other compounds containing the trifluoromethyl group or the piperidine moiety. Similar compounds include:
1-(Trifluoromethyl)nicotinoyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical stability and biological activity.
Piperidine-4-carbonitrile derivatives: These compounds contain the piperidine moiety and are used in various therapeutic applications. The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and biological activity
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-5-3-9(7-17)4-6-19/h1-2,8-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPIKIEKOUGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.